2-Methyl-3-methylene-1,4-dioxane
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Overview
Description
2-Methyl-3-methylene-1,4-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-methylene-1,4-dioxane can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general principles of synthesizing dioxanes can be applied, involving the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylene-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, and lithium aluminum hydride (LiAlH4).
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
2-Methyl-3-methylene-1,4-dioxane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylene-1,4-dioxane involves its interaction with molecular targets through various pathways. For example, in polymerization reactions, it acts as a cyclic ketene acetal, undergoing radical ring-opening polymerization to form well-defined, degradable copolymers . The compound’s reactivity is influenced by its unique structure, which allows it to participate in a range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
1,3-Dioxolanes: These compounds are structurally related to dioxanes and share similar chemical properties.
Uniqueness
2-Methyl-3-methylene-1,4-dioxane is unique due to its methylene group, which imparts distinct reactivity and potential applications compared to other dioxanes and dioxolanes. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
28125-74-8 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-methyl-3-methylidene-1,4-dioxane |
InChI |
InChI=1S/C6H10O2/c1-5-6(2)8-4-3-7-5/h6H,1,3-4H2,2H3 |
InChI Key |
JNOCXHKZGRJYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)OCCO1 |
Origin of Product |
United States |
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